1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole

Description

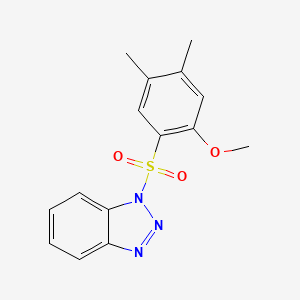

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a sulfonyl group substituted with a methoxy and two methyl groups on the aromatic ring. This compound’s structure combines the benzotriazole core—a heterocyclic system with three nitrogen atoms—with a sulfonate ester moiety, which modulates electronic properties and steric bulk.

Properties

IUPAC Name |

1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-10-8-14(21-3)15(9-11(10)2)22(19,20)18-13-7-5-4-6-12(13)16-17-18/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCWLINOCVNZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves multiple steps. One common method starts with the preparation of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. This intermediate is then reacted with 1H-1,2,3-benzotriazole under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfonamides.

Substitution: Formation of sulfonyl derivatives.

Scientific Research Applications

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzotriazole ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

1-Methanesulfonyl-1H-1,2,3-benzotriazole () :

This simpler sulfonyl derivative lacks aromatic substituents, making it less sterically hindered. It acts as a versatile reagent for generating benzotriazolyl anions, facilitating acylations and amide formations. The absence of electron-donating groups (e.g., methoxy) reduces resonance stabilization, enhancing its reactivity as a leaving group compared to the target compound .- Nitroimidazole-Substituted Benzotriazoles (): Compounds like 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole feature nitroimidazole substituents linked via alkyl chains. The nitro group confers strong electron-withdrawing effects, contrasting with the methoxy group in the target compound. This difference influences redox properties and biological activity, with nitroimidazole derivatives showing pronounced antimicrobial and chemotherapeutic effects .

- Furyl-Substituted Benzotriazole (): 1-[1-(4,5-Dimethyl-2-furyl)ethyl]-1H-benzotriazole incorporates a furan ring, introducing conjugated π-systems. This structural variation may alter solubility and interactions in catalytic or biological systems .

Physical and Spectroscopic Properties

Key Observations :

- The target compound’s methoxy and dimethyl groups increase steric hindrance, likely reducing solubility in polar solvents compared to simpler sulfonyl analogs.

- Nitroimidazole derivatives exhibit distinct IR peaks for NO₂ (1539–1330 cm⁻¹) and C-N (1289 cm⁻¹), absent in sulfonyl-focused compounds .

Biological Activity

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H16N3O3S

- CAS Number : 2415455-88-6

- Molecular Weight : 314.37 g/mol

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Benzotriazole : The initial step involves the synthesis of benzotriazole through the reaction of ortho-phenylenediamine with a suitable diazotizing agent.

- Sulfonylation : The benzotriazole is then sulfonylated using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity.

Antimicrobial Properties

Recent studies have shown that derivatives of benzotriazole compounds exhibit significant antimicrobial activities. For instance:

- A study evaluated various benzotriazole derivatives and found that those with sulfonyl groups demonstrated enhanced activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines:

- Case Study : In a controlled experiment using macrophage cell lines, treatment with the compound reduced TNF-alpha and IL-6 levels significantly compared to control groups.

Anticancer Activity

Research indicates that this compound may possess anticancer properties:

- In vitro studies on various cancer cell lines showed that it induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 12 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : The compound affects the cell cycle progression in cancer cells by modulating cyclin-dependent kinases (CDKs).

- Reactive Oxygen Species (ROS) Modulation : It alters ROS levels in cells, leading to increased oxidative stress in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.